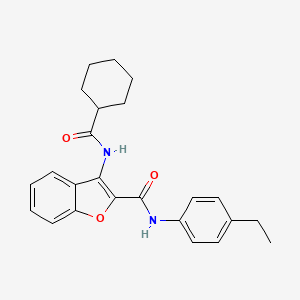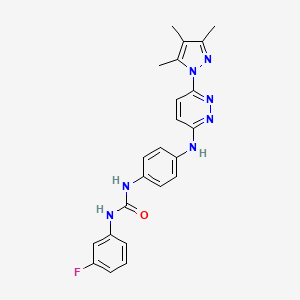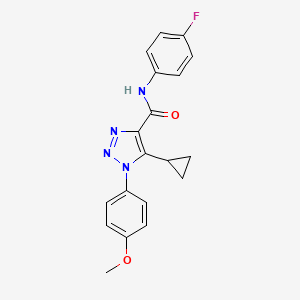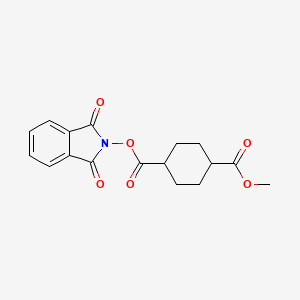![molecular formula C14H15F2N3O B2747339 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2327188-94-1](/img/structure/B2747339.png)
2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The presence of the difluoropiperidinyl group could potentially impart interesting properties to the molecule, as fluorine atoms are often used in drug design to improve potency, selectivity, and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and the difluoride group. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The pyrano[4,3-b]pyridine moiety is a fused ring system that could contribute to the molecule’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. The difluoride group could increase the compound’s lipophilicity, which could impact its solubility and permeability .Scientific Research Applications
Antimicrobial and Antioxidant Activities : A study by Lagu & Yejella (2020) focused on the synthesis and evaluation of antimicrobial and antioxidant activities of derivatives of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. These compounds showed promising results in inhibiting microbial growth and exhibited antioxidant properties.
Anticancer Potential : Research by Mohamed et al. (2016) explored the anticancer activity of 2-aminopyranopyridine derivatives against various human carcinoma cell lines. Certain derivatives exhibited more potent anticancer activity than the reference drug, suggesting their potential in cancer therapy.
Corrosion Inhibition : A study by Dandia et al. (2013) investigated the use of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel. The study found these derivatives effective in protecting mild steel against corrosion in acidic environments.
Synthesis and Coordination Chemistry : The research by Halcrow (2005) provided insights into the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds. This study highlighted the versatility of these compounds in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties.
Molecular and Crystal Structure Analysis : A study by Jansone et al. (2007) analyzed the molecular and crystal structure of related compounds. The study provided detailed insights into the structural characteristics and stability of these compounds.
Synthesis of Novel Substituted Pyridine Derivatives : Research by Zhang et al. (2009) focused on the synthesis of novel substituted pyridine derivatives. This study contributed to the development of new chemical entities with potential applications in various fields.
Xanthine Oxidoreductase Inhibition : A study by Matsumoto et al. (2011) explored the inhibition of xanthine oxidoreductase, a key enzyme in purine metabolism, by pyridine-2-carbonitrile derivatives. This research could have implications in treating conditions like hyperuricemia.
Future Directions
The potential applications of this compound would depend on its biological activity. Given the presence of the piperidine ring, it could be interesting to explore its activity in the central nervous system. Additionally, the difluoride group could be interesting to study in terms of its impact on the compound’s pharmacokinetic properties .
properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWORZLOZHYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-difluoropiperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)
![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)


![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)


![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)
![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2747277.png)